molecular formula C11H13N3O2S B262341 N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B262341
M. Wt: 251.31 g/mol
InChI Key: JWCBAYFTGSWKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide is a heterocyclic compound that features a furan ring and a thiadiazole ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C11H13N3O2S/c1-7(2)6-9(15)12-11-14-13-10(17-11)8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15)

InChI Key

JWCBAYFTGSWKQH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=NN=C(S1)C2=CC=CO2

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a thiadiazole ring . This intermediate is then reacted with 3-methylbutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-[(2Z)-5-(furan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbutanamide is unique due to its specific combination of a furan ring and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

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